molecular formula C15H14N2O3S B5879752 METHYL 4-[2-(PYRIDIN-2-YLSULFANYL)ACETAMIDO]BENZOATE

METHYL 4-[2-(PYRIDIN-2-YLSULFANYL)ACETAMIDO]BENZOATE

Cat. No.: B5879752
M. Wt: 302.4 g/mol
InChI Key: PMODPQZLZHRTHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[2-(pyridin-2-ylsulfanyl)acetamido]benzoate is an organic compound that features a benzoate ester linked to a pyridine ring via a sulfanylacetamido bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2-(pyridin-2-ylsulfanyl)acetamido]benzoate typically involves a multi-step process. One common method starts with the acylation of 4-aminobenzoic acid with 2-(pyridin-2-ylsulfanyl)acetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(pyridin-2-ylsulfanyl)acetamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon and hydrogen gas.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Aqueous sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Methyl 4-[2-(pyridin-2-ylsulfanyl)acetamido]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in metal coordination complexes.

    Medicine: Explored for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-[2-(pyridin-2-ylsulfanyl)acetamido]benzoate depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The sulfanyl group can participate in coordination with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[2-(pyridin-2-ylsulfanyl)acetamido]benzoate: Features a sulfanylacetamido bridge.

    Methyl 4-[2-(pyridin-2-ylthio)acetamido]benzoate: Similar structure but with a thioether linkage.

    Methyl 4-[2-(pyridin-2-ylsulfinyl)acetamido]benzoate: Contains a sulfinyl group instead of a sulfanyl group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the sulfanyl group allows for unique interactions with metal ions and other biological targets, distinguishing it from similar compounds.

Properties

IUPAC Name

methyl 4-[(2-pyridin-2-ylsulfanylacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-20-15(19)11-5-7-12(8-6-11)17-13(18)10-21-14-4-2-3-9-16-14/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMODPQZLZHRTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.